2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C14H14N6O5S and its molecular weight is 378.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have developed novel compounds derived from this chemical structure, investigating their potential as anti-inflammatory, analgesic, antitubercular, antimalarial, and antimicrobial agents. These studies involve complex chemical syntheses and biological screenings to evaluate the therapeutic potential of these derivatives.
Anti-inflammatory and Analgesic Properties : One study focused on synthesizing novel compounds from visnaginone and khellinone derivatives, which showed promising anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, displaying significant inhibitory activity, especially for COX-2 selectivity, with analgesic and anti-inflammatory effects comparable to standard drugs like sodium diclofenac (A. Abu‐Hashem et al., 2020).
Antitubercular and Antimalarial Activities : Another research effort synthesized a series of tetrahydropyrimidine–isatin hybrids, characterized and screened for their antitubercular and antimalarial activities. This highlights the potential of such compounds in combating tuberculosis and malaria, two significant global health challenges (T. N. Akhaja & J. Raval, 2012).
Antimicrobial Effects : The antimicrobial activities of novel thiazole derivatives, including those structurally related to the compound of interest, were explored against various pathogens. These substances exhibited considerable antimicrobial efficacy, showcasing their potential as leads for developing new antimicrobial agents (M. Y. Cankilic & L. Yurttaş, 2017).
Heterocyclic Compound Synthesis : Research into the synthesis of heterocyclic compounds like 1,2,4-triazoles and 1,3,4-thiadiazoles from derivatives suggests a broad interest in leveraging the chemical backbone for various biological applications. These efforts indicate the versatility and potential of the compound's core structure in medicinal chemistry (Romualdas Smicius et al., 2002).
properties
IUPAC Name |
2-[[5-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O5S/c1-6-3-9(20-25-6)16-10(21)5-26-14-19-18-11(24-14)4-8-7(2)15-13(23)17-12(8)22/h3H,4-5H2,1-2H3,(H,16,20,21)(H2,15,17,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXLXRXNOYENEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)CC3=C(NC(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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